
Ethyl 5-methyl-1,2,3-thiadiazole-4-carboxylate
概要
説明
Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate is a bioactive nitrogen-containing heterocycle . It has an empirical formula of C6H8N2O2S and a molecular weight of 172.20 .
Molecular Structure Analysis
The molecular structure of Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate can be represented by the SMILES stringCCOC(=O)c1snnc1C . The InChI representation is 1S/C6H8N2O2S/c1-3-10-6(9)5-4(2)7-8-11-5/h3H2,1-2H3 . Chemical Reactions Analysis
While specific chemical reactions involving Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate were not found in the search results, it’s known that this compound may be used in the preparation of compounds with potent fungicidal activity .Physical And Chemical Properties Analysis
Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate has a refractive index of n20/D 1.5050 (lit.) and a density of 1.265 g/mL at 25 °C (lit.) . The compound has an assay of 97% .科学的研究の応用
Synthesis of Novel Compounds
Ethyl 5-methyl-1,2,3-thiadiazole-4-carboxylate has been utilized in the synthesis of novel compounds. For instance, its reactions with bases have led to the creation of unique derivatives, such as 4-methylsulfanylethynylfuran derivatives and thioamides of furylacetic acid. These reactions offer valuable insights into the behavior of thiadiazole rings and their potential applications in creating new molecules with distinct properties (Remizov, Pevzner, & Petrov, 2019).
Exploration of Chemical Properties
This compound has been the subject of studies exploring its chemical properties and reactions. For example, its reaction with powdered samarium and iodine in methanol at low temperatures resulted in unusual reduction and dimeric ring enlargement, creating dimethyl 1,2,5-trithiepan-4,6-dicarboxylates. Such studies are crucial for understanding the reactivity and potential applications of thiadiazole compounds in various chemical contexts (Miyawaki, Suzuki, & Morikawa, 2004).
Development of Heterocyclic Compounds
This compound plays a significant role in the development of heterocyclic compounds. Its ability to form stable structures and undergo various transformations has made it a valuable compound in synthesizing heterocyclic assemblies with potential biological activities (Vysokova, Kalinina, Tokareva, Pospelova, Glukhareva, & Morzherin, 2017).
Creation of Pharmaceuticals
The compound has been instrumental in the synthesis of pharmaceuticals, particularly in the exploration of antimicrobial and antifungal agents. It serves as a key precursor or component in the synthesis of various derivatives that demonstrate potential biological activities, such as inhibiting the growth of certain pathogens (Chen, Li, & Han, 2000).
Safety and Hazards
The compound is classified under GHS07. The hazard statements include H315 - H319 - H335, indicating that it can cause skin irritation, eye irritation, and may cause respiratory irritation . The precautionary statements include P261 - P264 - P271 - P280 - P302 + P352 - P305 + P351 + P338, suggesting measures to prevent exposure and manage potential risks .
将来の方向性
作用機序
Target of Action
Ethyl 5-methyl-1,2,3-thiadiazole-4-carboxylate is a bioactive nitrogen-containing heterocycle . .
Mode of Action
It’s known that the compound may be used in the preparation of compounds with potent fungicidal activity .
Biochemical Pathways
It’s known that the compound may be used in the preparation of compounds with potent fungicidal activity , suggesting it may interact with biochemical pathways related to fungal growth and proliferation.
Pharmacokinetics
The compound has a molecular weight of 17220 , which may influence its bioavailability and pharmacokinetic properties.
Result of Action
It’s known that the compound may be used in the preparation of compounds with potent fungicidal activity , suggesting it may have antifungal effects.
生化学分析
Biochemical Properties
Ethyl 5-methyl-1,2,3-thiadiazole-4-carboxylate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been found to interact with various enzymes, including hydrolases and oxidoreductases, influencing their activity. The nature of these interactions often involves the binding of this compound to the active sites of these enzymes, leading to either inhibition or activation of enzymatic activity. Additionally, this compound can form coordination complexes with metal ions, further modulating enzyme function .
Cellular Effects
This compound exhibits diverse effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, particularly those involved in oxidative stress responses and apoptosis. This compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function. For instance, this compound has been shown to induce the expression of antioxidant enzymes, thereby enhancing cellular defense mechanisms .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with specific biomolecules at the molecular level. This compound can bind to the active sites of enzymes, leading to competitive or non-competitive inhibition. Additionally, this compound can interact with DNA and RNA, affecting gene expression and protein synthesis. These interactions often result in the modulation of cellular pathways, including those related to cell growth, differentiation, and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. This compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged activation of antioxidant pathways and inhibition of pro-inflammatory responses .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been found to exert beneficial effects, such as enhancing antioxidant defenses and reducing oxidative stress. At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are often dose-dependent, with a clear threshold observed for toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes such as cytochrome P450 oxidases and glutathione S-transferases. These interactions can influence the metabolic flux and levels of metabolites within cells. For example, this compound can enhance the detoxification of reactive oxygen species by upregulating the activity of antioxidant enzymes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. This compound can accumulate in certain cellular compartments, such as the mitochondria and endoplasmic reticulum, where it exerts its biochemical effects. The localization and accumulation of this compound are critical for its function and efficacy .
Subcellular Localization
This compound exhibits specific subcellular localization, often targeting organelles such as the mitochondria and nucleus. This localization is mediated by targeting signals and post-translational modifications that direct the compound to these compartments. The subcellular localization of this compound is essential for its activity, as it allows the compound to interact with key biomolecules and exert its biochemical effects .
特性
IUPAC Name |
ethyl 5-methylthiadiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S/c1-3-10-6(9)5-4(2)11-8-7-5/h3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUEYHEWXYWCDHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SN=N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70325979 | |
| Record name | Ethyl 5-methyl-1,2,3-thiadiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70325979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
29682-53-9 | |
| Record name | 29682-53-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522441 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 5-methyl-1,2,3-thiadiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70325979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Methyl-[1,2,3]thiadiazole-4-carboxylic acid ethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





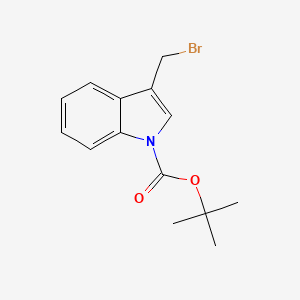
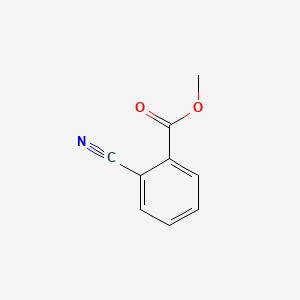
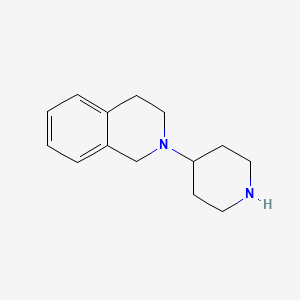

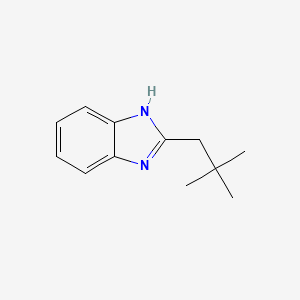



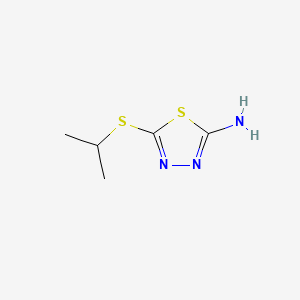
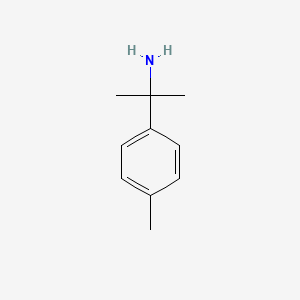
![[1,2,4]Triazolo[1,5-a]pyridin-2-amine](/img/structure/B1296958.png)
